Diethyl [(methylsulfanyl)methyl](prop-1-en-2-yl)propanedioate
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Overview
Description
Diethyl (methylsulfanyl)methylpropanedioate is an organic compound with a complex structure that includes ester and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (methylsulfanyl)methylpropanedioate typically involves the alkylation of enolate ions. The enolate ion is formed by the reaction of diethyl propanedioate with a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of enolate ion alkylation and esterification reactions are likely employed on a larger scale with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl (methylsulfanyl)methylpropanedioate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and thioethers.
Scientific Research Applications
Diethyl (methylsulfanyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl (methylsulfanyl)methylpropanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in nucleophilic attacks, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate chemistry.
Diethyl diallylmalonate: Another ester with additional allyl groups, used in similar synthetic applications.
Uniqueness
Diethyl (methylsulfanyl)methylpropanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
60153-24-4 |
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Molecular Formula |
C12H20O4S |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
diethyl 2-(methylsulfanylmethyl)-2-prop-1-en-2-ylpropanedioate |
InChI |
InChI=1S/C12H20O4S/c1-6-15-10(13)12(8-17-5,9(3)4)11(14)16-7-2/h3,6-8H2,1-2,4-5H3 |
InChI Key |
QVYDRSVFAAMRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CSC)(C(=C)C)C(=O)OCC |
Origin of Product |
United States |
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